REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:6]([Li])[CH2:7][CH2:8][CH3:9].[B:11]([O:16]C)(OC)[O:12]C.Cl>CCCCCC>[CH:6]1[C:3]2[C:4]3[CH:2]=[CH:3][CH:4]=[CH:5][C:5]=3[O:1][C:2]=2[CH:9]=[CH:8][C:7]=1[B:11]([OH:16])[OH:12]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-80 °C
|
Type
|
CUSTOM
|
Details
|
After the dripping, this solution was stirred at the same temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 500-mL three-neck flask was put
|
Type
|
STIRRING
|
Details
|
After the solution was stirred, to this solution
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for about 15 hours while the temperature of the mixture
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
was being brought back to room temperature
|
Type
|
STIRRING
|
Details
|
by stirring for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
After the stirring, the aqueous layer of this mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous solution of sodium hydrogen carbonate and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After the drying, the mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
The obtained filtrate was concentrated, so that a pale brown solid
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
This solid was recrystallized with toluene/hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC=2OC3=C(C21)C=CC=C3)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |